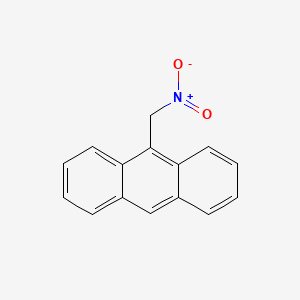

9-(Nitromethyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61650-95-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

9-(nitromethyl)anthracene |

InChI |

InChI=1S/C15H11NO2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |

InChI Key |

ASYHQOYTTWVITK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 Nitromethyl Anthracene and Analogues

Direct Nitration Approaches for the Anthracene (B1667546) Core

Direct nitration targets the introduction of a nitro (-NO₂) group onto the anthracene skeleton. This approach typically yields 9-nitroanthracene (B110200), a key intermediate that can be further modified. The reactivity of anthracene dictates the conditions and outcomes of these electrophilic substitution reactions.

The direct nitration of anthracene to form 9-nitroanthracene has been accomplished using a variety of classical reagents and conditions. A common laboratory procedure involves the use of concentrated nitric acid in a glacial acetic acid solvent at controlled temperatures, typically between 20-30°C. nih.govorgsyn.org This method proceeds via an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, if hydrochloric acid is added, which is then treated with a base to yield the final 9-nitroanthracene product. nih.govorgsyn.org

Other established methods avoid the harshness of mixed acid (HNO₃/H₂SO₄), which tends to oxidize anthracene to anthraquinone. researchgate.net These alternative nitrating systems include copper nitrate (B79036) in glacial acetic acid, diacetylorthonitric acid, and a mixture of nitric acid and acetic anhydride. nih.govorgsyn.org The reaction of anthracene with nitronium tetrafluoroborate (B81430) in sulfolane (B150427) has also been reported to produce 9-nitroanthracene. mdpi.com Furthermore, heterogeneous reactions between gaseous nitrogen dioxide (NO₂) and anthracene adsorbed on substrates like sodium chloride particles can also yield 9-nitroanthracene under specific environmental conditions. libretexts.org

Table 1: Classical Methods for the Synthesis of 9-Nitroanthracene

| Nitrating Agent(s) | Solvent | Key Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Conc. Nitric Acid | Glacial Acetic Acid | 20-30°C, followed by base treatment | 60-68% | nih.govorgsyn.org |

| Copper Nitrate | Glacial Acetic Acid | Not specified | - | nih.govorgsyn.org |

| Diacetylorthonitric Acid | Not specified | Not specified | - | nih.govorgsyn.org |

| Nitric Acid / Acetic Anhydride | Acetic Acid | Not specified | - | nih.gov |

| Nitronium Tetrafluoroborate | Sulfolane | 30°C | - | mdpi.com |

| Nitrogen Dioxide (gas) | NaCl (solid substrate) | 298 K, dark conditions | Varies | libretexts.org |

The electrophilic nitration of unsubstituted anthracene exhibits high regioselectivity, with the reaction overwhelmingly occurring at the C9 position. mdpi.comcsuohio.edu This is due to the formation of the most stabilized arenium ion (Wheland intermediate), where the positive charge is delocalized across the remaining benzene (B151609) rings without disrupting a complete benzenoid system. The reaction is considered to proceed via an intermediate which is suggested to be the 9-nitro-9-anthracenonium ion. mdpi.com

Under certain conditions, addition reactions can compete with substitution. For instance, in the presence of hydrochloric acid, a stable 9,10-addition product, 9-nitro-10-chloro-9,10-dihydroanthracene, can be isolated before elimination to the final substituted product. nih.govoup.com While nitration is typically highly selective for the 9- and 10-positions, some reaction conditions can lead to other isomers. For example, the nitration of anthracene with pyridinium (B92312) nitrate at high temperatures (115°C) has been shown to produce a mixture of mononitro isomers, including 2-nitroanthracene, which is not formed under typical electrophilic conditions. organic-chemistry.org

Indirect Synthesis Pathways for the Nitromethyl Moiety

Given the difficulty of directly introducing a nitromethyl (-CH₂NO₂) group onto the anthracene core in a single step, indirect pathways are crucial. These strategies involve building the desired functional group from precursors already attached to the anthracene ring.

A primary strategy for synthesizing nitromethyl-functionalized anthracenes involves a carbon-carbon bond-forming reaction. The Henry-Knoevenagel condensation is a prominent example, where an aldehyde reacts with a nitroalkane. mdpi.com The condensation of 9-anthraldehyde (B167246) with nitromethane (B149229), catalyzed by a base like piperidine, yields (E)-9-(2-nitrovinyl)anthracene. mdpi.commdpi-res.com This creates an analogue with a nitro-functionalized side chain, which can be a target compound itself or an intermediate for further modification.

Another powerful strategy involves the nitration of an existing alkyl substituent. Research has shown that 9,10-dimethylanthracene (B165754) can be treated with fuming nitric acid in dichloromethane (B109758) at low temperatures to achieve side-chain nitration, yielding 9-nitromethyl-10-methylanthracene as the major product. oup.com This demonstrates the feasibility of direct C-H nitration on a methyl group attached to the anthracene core.

The modification of pre-functionalized anthracenes provides a versatile route to 9-(nitromethyl)anthracene. A key precursor for this approach is a 9-(halomethyl)anthracene, such as 9-(bromomethyl)anthracene (B1265701) or 9-(chloromethyl)anthracene (B151802). These compounds can be synthesized from precursors like 9-anthraldehyde or by direct bromination of 9-methylanthracene (B110197). rsc.orgrsc.org

The subsequent reaction of the 9-(halomethyl)anthracene with a nitrite (B80452) salt, such as silver nitrite (AgNO₂), in a suitable solvent like acetonitrile, leads to the formation of the C-NO₂ bond via nucleophilic substitution. This classic approach, a variation of the Victor Meyer reaction, has been successfully used to synthesize 9-nitromethyl-10-methylanthracene from 9-chloromethyl-10-methylanthracene, confirming its applicability to the anthracene system. oup.comvedantu.com This pathway offers a direct and reliable method for installing the nitromethyl group.

Table 2: Key Indirect Synthetic Reactions

| Precursor | Reagent(s) | Reaction Type | Product | Reference(s) |

|---|---|---|---|---|

| 9-Anthraldehyde | Nitromethane, Piperidine | Henry-Knoevenagel Condensation | (E)-9-(2-Nitrovinyl)anthracene | mdpi.commdpi-res.com |

| 9,10-Dimethylanthracene | Fuming Nitric Acid | Side-Chain Nitration | 9-Nitromethyl-10-methylanthracene | oup.com |

| 9-Chloromethyl-10-methylanthracene | Silver Nitrite (AgNO₂) | Nucleophilic Substitution | 9-Nitromethyl-10-methylanthracene | oup.com |

Advanced Catalytic Approaches in Nitromethylanthracene Synthesis Research

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods, driving research into advanced catalytic systems. For the synthesis of nitromethylanthracenes, these approaches can be applied to both the nitration of the ring and the construction of the side chain.

For direct nitration, non-traditional activation methods such as ultrasonic and microwave irradiation have been explored to enhance reaction rates and yields, often under greener conditions with dilute aqueous nitric acid. nih.govgoogle.com

More significantly, advanced catalysis offers powerful tools for the indirect synthesis pathways. Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for forming C-C bonds. A notable example is the palladium-catalyzed nitromethylation of aryl halides, which couples an aryl halide with nitromethane. organic-chemistry.org This method could theoretically be applied to 9-bromoanthracene (B49045) to directly synthesize this compound, offering a convergent and efficient route.

For the Henry reaction, advanced catalytic systems such as Metal-Organic Frameworks (MOFs) have been employed. nih.gov These porous, crystalline materials can act as heterogeneous catalysts, offering advantages in catalyst recovery and reuse. Studies have shown that MOFs can catalyze the condensation of 9-anthraldehyde and nitromethane, although the bulky nature of the anthracene substrate can present challenges related to diffusion into the catalyst's pores. nih.govresearchgate.net The development of single-atom catalysts and materials synthesized via mechanochemistry also represents a frontier in creating highly active and selective catalysts for a range of organic transformations, including those relevant to the synthesis of complex aromatic compounds.

Metal-Catalyzed Transformations for Anthracene Framework Construction

The construction of the anthracene scaffold has been significantly advanced by transition metal-catalyzed reactions, which offer efficient and selective pathways compared to traditional methods. nih.gov These modern techniques are crucial for creating the core structure upon which functional groups, such as nitromethyl, can be installed. Transition metals like palladium, rhodium, gold, nickel, and copper are instrumental in these transformations. nih.govresearchgate.net

Key metal-catalyzed strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling is versatile for forming the biaryl bonds essential for assembling the anthracene framework, while the Sonogashira coupling is used to create alkynylated precursors. nih.gov

C-H Bond Activation: Palladium(II)-catalyzed tandem reactions have been developed to generate substituted anthracene derivatives from simpler precursors like diphenyl carboxylic acids and acrylates. beilstein-journals.org This involves a sequence of C-H alkenylation, a secondary C-H activation, and intramolecular C-C bond formation, followed by aromatization. beilstein-journals.org

Cyclization Reactions: Gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a concise method for synthesizing substituted anthracenes. beilstein-journals.org Similarly, rhodium-catalyzed homologation of naphthyl substrates and bismuth-catalyzed cyclization of other o-alkynyldiarylmethanes have been reported. nih.gov Palladium catalysis can also achieve intramolecular double-cyclization of specific stilbene (B7821643) derivatives to yield complex dibenzo[a,h]anthracenes. beilstein-journals.org

These methods allow for the creation of a wide variety of substituted anthracenes, providing versatile platforms for further functionalization. researchgate.net

| Method | Catalyst/Metal | Description | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Forms biaryl bonds, key for assembling the anthracene core. | nih.gov |

| Sonogashira Coupling | Palladium | Couples terminal alkynes with aryl halides to form alkynylated precursors. | nih.gov |

| Tandem C–H Activation/Cyclization | Palladium | Generates substituted anthracenes from diphenyl carboxylic acids and acrylates. | beilstein-journals.org |

| Cyclization of o-alkynyldiarylmethanes | Gold or Bismuth | A concise method to produce substituted anthracenes via cyclization. | beilstein-journals.orgnih.gov |

| Intramolecular Double-Cyclization | Palladium | Synthesizes dibenzo[a,h]anthracenes from p-styrylstilbene derivatives. | beilstein-journals.org |

Base-Mediated Synthetic Routes for Nitromethyl-Functionalized Compounds

The introduction of a nitromethyl group onto a molecule is often achieved through base-mediated reactions. These methods typically involve the deprotonation of nitromethane to form a nucleophilic nitronate anion, which can then react with an electrophilic substrate.

A primary example of this strategy is the Henry-Knoevenagel condensation. In the context of anthracene derivatives, (E)-9-(2-nitrovinyl)anthracene can be prepared via the condensation of 9-anthraldehyde with a nitroalkane, such as nitromethane. nih.gov This reaction is catalyzed by a base, which facilitates the formation of the key carbon-carbon bond. The resulting nitrovinyl compound is a close structural analogue and a direct precursor to nitromethyl derivatives.

The choice of base is critical and can include various organic and inorganic compounds. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base frequently used in organic transformations, including those involving the functionalization of nitromethyl groups attached to aryl moieties. tandfonline.com Other bases, such as potassium carbonate (K₂CO₃), are also effective in mediating reactions with nitromethane to produce functionalized compounds. rsc.org

| Reaction Type | Base | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Henry-Knoevenagel Condensation | Not specified (general base) | 9-Anthraldehyde, Nitroalkane | (E)-9-(2-Nitrovinyl)anthracene | nih.gov |

| Generic Nitromethyl Functionalization | DBU | Aryl/Alkyl moiety, Halogenating agent | Di α-halogenation of nitromethyl group | tandfonline.com |

| Glyco-conjugate Synthesis | K₂CO₃ | Nitromethane, Aldehyde | Nitromethyl-containing intermediate | rsc.org |

Synthesis of Highly Functionalized this compound Derivatives

The synthesis of highly functionalized this compound derivatives can be achieved by employing precursors that already bear various substituents on the anthracene core. A versatile strategy involves the Henry-Knoevenagel condensation of variously substituted 9-anthraldehydes with a nitroalkane. nih.gov This approach allows for the incorporation of diverse functionalities onto the final molecule.

For example, a library of (E)-9-(2-nitrovinyl)anthracenes has been prepared from different 9-anthraldehydes. nih.gov These vinylogous nitromethyl compounds are important in their own right and serve as key intermediates. The reduction of the carbon-carbon double bond in these systems provides access to the corresponding saturated derivatives. For instance, 9-(2-nitroethyl)anthracene was successfully obtained by the reduction of (E)-9-(2-nitrovinyl)anthracene using sodium borohydride. nih.gov This two-step sequence—condensation followed by reduction—represents a reliable pathway to highly functionalized 9-(nitroalkyl)anthracene derivatives.

| Starting Material (Substituted 9-Anthraldehyde) | Resulting (E)-9-(2-nitrovinyl)anthracene Derivative | Subsequent Reduced Product | Reference |

| 9-Anthraldehyde | (E)-9-(2-nitrovinyl)anthracene | 9-(2-Nitroethyl)anthracene | nih.gov |

| Substituted 9-Anthraldehydes | Various (E)-11,12-substiuted-9-(2-nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes | Not specified | nih.gov |

This methodology highlights a modular approach where complexity is built into the anthracene aldehyde precursor prior to the introduction of the nitroalkyl moiety.

Chemical Reactivity and Mechanistic Investigations of 9 Nitromethyl Anthracene

Photochemical Transformations of 9-(Nitromethyl)anthracene and Related Compounds

The photochemical behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is significantly influenced by the orientation of the nitro group relative to the aromatic rings. nih.gov In compounds like this compound, where steric hindrance from adjacent peri-hydrogens forces the nitro group into a perpendicular position, a distinct reaction pathway is initiated upon light absorption. nih.gov This pathway, which involves a nitro-to-nitrite rearrangement, leads to faster photoreactions compared to nitro-PAHs with more planar nitro groups. nih.gov

Upon absorption of light energy, this compound is promoted to an excited singlet state, which can then intersystem cross to an excited triplet state. nih.gov It is within this excited triplet state that the key transformation begins: the rearrangement of the nitro group (—NO₂) into a more reactive nitrite (B80452) group (—ONO). nih.govresearchgate.net This nitro-nitrite rearrangement is a characteristic primary photochemical event for nitrated aromatic compounds where the nitro group is sterically hindered. nih.govnih.gov This initial isomerization is the critical step that precedes the subsequent dissociation and rearrangement processes that define the compound's photochemical fate. researchgate.netnih.gov

Following the nitro-nitrite rearrangement, the newly formed nitrite intermediate undergoes homolytic cleavage of the fragile O–N bond. nih.govresearchgate.net This dissociation results in the formation of two radical species: a nitric oxide radical (NO•) and an anthryloxy-type radical. nih.govnih.gov The generation of the NO• radical is a pivotal step in the mechanism, and its subsequent reactions are key to forming the final products. nih.govresearchgate.net Femtosecond-resolved transient absorption experiments have successfully detected the anthryloxy radical, confirming that this radical dissociation pathway occurs on an ultrafast timescale, in parallel with the formation of the phosphorescent triplet state. researchgate.netnih.gov

Once the nitric oxide radical (NO•) and the anthryloxy radical are generated, a series of rapid rearrangements and recombinations occur. nih.gov The anthryloxy radical rearranges to form a more stable carbon-centered radical within the anthracene (B1667546) core. nih.gov The highly reactive NO• radical then recombines with this carbon radical at the most stable position, which is typically on the opposite side of the anthracene ring system. nih.gov This recombination event leads to the formation of a nitroso ketone intermediate. nih.gov

In related studies, such as the photolysis of 9-methyl-10-nitroanthracene, the resulting 9-methyl-9-nitrosoanthracen-10-one intermediate is stable enough to be isolated and characterized. nih.gov However, in the case of 9-nitroanthracene (B110200) itself, the nitroso ketone is generally unstable and proceeds to convert into more stable products, with 9,10-anthraquinone being the major photoproduct typically observed. nih.govresearchgate.net The presence of a substituent, like a methyl group, can stabilize the nitroso ketone intermediate. nih.gov

The surrounding solvent medium can have a significant impact on the photochemical reaction pathways of nitrated aromatic compounds. researchgate.netscite.ai Studies on related molecules like 9-nitroanthracene have shown that solvent polarity can influence the excited-state dynamics and the efficiency of different photochemical channels. researchgate.net For instance, the energy gap between the initially excited singlet state and the "receiver" triplet states, which facilitates the crucial intersystem crossing, is sensitive to the solvent environment. researchgate.netnih.gov

In the photolysis of 9-methyl-10-nitroanthracene, a related compound, the reaction proceeds in both chloroform (B151607) and methanol (B129727) to yield a nitroso ketone and 9,10-anthraquinone. researchgate.net This indicates that the primary nitro-nitrite rearrangement mechanism is viable in both non-polar and polar protic solvents. However, the quantum yields and the ratio of products can be affected by the solvent's ability to stabilize the charged or radical intermediates involved in the process. scite.ai Research on other anthracene derivatives has also confirmed that increasing solvent polarity can enhance the stabilization of charge-separated states formed during photoinduced electron transfer processes. ias.ac.in

Table 1: Products from the Photolysis of 9-Methyl-10-nitroanthracene in Different Solvents

| Solvent | Major Products | Product Ratio (approx.) |

| Chloroform | 9-methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | 4:1 |

| Methanol | 9-methyl-9-nitrosoanthracen-10-one, 9,10-Anthraquinone | 4:1 |

| Data derived from studies on the closely related compound 9-methyl-10-nitroanthracene. researchgate.net |

Thermal and Catalytic Reactivity of the Nitromethyl Group

The nitromethyl group (—CH₂NO₂) attached to the anthracene core possesses a distinct reactivity profile. The nitro group is strongly electron-withdrawing, which can influence the susceptibility of the aromatic ring to electrophilic substitution. chemguide.co.uk Aromatic nitro compounds typically undergo electrophilic substitution, such as nitration or halogenation, although the existing nitro group is deactivating. nowgonggirlscollege.co.inmasterorganicchemistry.com

Conversely, the electron-deficient nature of the nitro-substituted aromatic ring makes it susceptible to nucleophilic attack. organic-chemistry.orggovtpgcdatia.ac.in Aromatic nitro compounds can undergo nucleophilic substitution reactions, particularly when strong nucleophiles are used. nowgonggirlscollege.co.ingovtpgcdatia.ac.in Furthermore, the protons on the methylene (B1212753) (—CH₂—) group of the nitromethyl substituent are acidic due to the adjacent nitro group. This allows for the formation of a carbanion, which can then participate in various nucleophilic reactions. organic-chemistry.org For instance, this carbanion can react with electrophiles in reactions analogous to the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks an electrophilic aromatic ring. organic-chemistry.org

Cycloaddition Reactions with Nitromethylated Anthracenes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. The reactivity of anthracene and its derivatives as the diene component in these reactions is well-documented. researchgate.net The substitution at the 9-position of the anthracene core significantly influences the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net While specific studies on the cycloaddition reactions of this compound are not extensively reported in the literature, the electronic properties of the nitromethyl group allow for predictions of its reactivity.

The nitromethyl group (-CH₂NO₂) is generally considered to be electron-withdrawing due to the strong inductive effect of the nitro group. In the context of Diels-Alder reactions, electron-withdrawing substituents on the diene can decrease its reactivity towards typical electron-poor dienophiles. However, they can enhance reactivity in inverse-electron-demand Diels-Alder reactions where the diene is electron-poor and the dienophile is electron-rich.

Research on other 9-substituted anthracenes provides a framework for understanding the potential reactivity of this compound. For instance, the reaction of 9-methylanthracene (B110197) with tetranitroethylene proceeds via a Diels-Alder cycloaddition. researchgate.net Similarly, 9-chloroanthracene (B1582455) has been shown to react with 2-acetamidoacrylate, with the polarity of the solvent influencing the reaction rate. researchgate.net The regioselectivity of these reactions, leading to either ortho or meta isomers, is a key area of investigation. researchgate.net

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms of cycloaddition reactions involving nitro-substituted compounds. nih.gov These studies often indicate that such reactions can proceed through either a one-step or a stepwise mechanism, sometimes involving zwitterionic intermediates. nih.gov The specific pathway is highly dependent on the nature of both the diene and the dienophile. nih.gov

Given the electron-withdrawing nature of the nitromethyl group, it is plausible that this compound would exhibit interesting reactivity in cycloaddition reactions, particularly with electron-rich dienophiles. Further experimental and computational studies are necessary to fully characterize its behavior and to determine the precise stereochemical and regiochemical outcomes of its cycloadditions.

Heterogeneous Reaction Pathways of Nitrated Anthracenes

The study of reactions occurring on surfaces, known as heterogeneous reactions, is crucial for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. rsc.org These reactions can lead to the formation of new, potentially more harmful, compounds. mdpi.com While specific research on the surface-adsorbed reactions of this compound is limited, studies on the closely related compound 9-nitroanthracene provide significant insights into the probable reaction pathways.

The heterogeneous reactions of nitrated anthracenes are significantly influenced by the nature of the surface on which they are adsorbed and the presence of atmospheric oxidants. researchgate.netnih.gov

Reaction on Mineral Oxide Surfaces:

Research has shown that the reaction of gaseous nitrogen dioxide (NO₂) with anthracene adsorbed on different mineral oxide surfaces, such as silicon dioxide (SiO₂) and magnesium oxide (MgO), leads to different products. When adsorbed on SiO₂, anthracene reacts with NO₂ to form both 9-nitroanthracene and 9,10-anthraquinone. researchgate.net In contrast, on an MgO surface, 9,10-anthraquinone is the sole product. researchgate.net This difference in reactivity is attributed to the formation of nitric acid (HNO₃) on the acidic SiO₂ surface, which catalyzes the nitration of anthracene. researchgate.net

The following table summarizes the products of the heterogeneous reaction of anthracene with NO₂ on different surfaces.

| Adsorbent Surface | Reactant | Product(s) | Reference |

| Silicon Dioxide (SiO₂) | Anthracene + NO₂ | 9-Nitroanthracene, 9,10-Anthraquinone | researchgate.net |

| Magnesium Oxide (MgO) | Anthracene + NO₂ | 9,10-Anthraquinone | researchgate.net |

Reaction on Salt Particles:

The reaction of anthracene with NO₂ has also been investigated on sodium chloride (NaCl) particles, a common component of atmospheric aerosols. nih.govacs.org These studies, conducted in the dark, revealed the formation of 9-nitroanthracene and 9,10-anthraquinone. nih.govacs.org The rates of formation of these products were found to be dependent on the relative humidity (RH). The rate of 9,10-anthraquinone formation increased with RH up to 20% and then decreased at higher RH, while the formation rate of 9-nitroanthracene decreased with increasing RH. nih.govacs.org This suggests that the amount of water adsorbed on the salt surface plays a critical role in the reaction mechanism. nih.govacs.org

Photochemical Reactions on Surfaces:

Nitrated PAHs are known to undergo photochemical reactions when exposed to sunlight. nih.gov A study on the photodegradation of 9-nitroanthracene adsorbed on the surface of lettuce leaves found that it followed pseudo-first-order kinetics. nih.gov The main photolytic product identified was anthraquinone, and the proposed mechanism involves an intramolecular rearrangement. nih.gov The half-life for the photodegradation of 9-nitroanthracene was determined to be 2.3 ± 0.1 hours. nih.gov This highlights the importance of photolysis as a degradation pathway for nitrated anthracenes in the environment. nih.gov

The following table presents the photodegradation half-life of 9-nitroanthracene on a plant surface.

| Compound | Surface | Half-life (hours) | Main Product | Reference |

| 9-Nitroanthracene | Lettuce Leaf | 2.3 ± 0.1 | Anthraquinone | nih.gov |

Based on these findings for 9-nitroanthracene, it can be inferred that this compound would also be susceptible to heterogeneous reactions on various environmental surfaces. The presence of the methylene spacer between the anthracene core and the nitro group might influence the reaction rates and product distributions compared to 9-nitroanthracene. For instance, the methylene group could be susceptible to oxidation, potentially leading to the formation of 9-anthraldehyde (B167246) or 9-anthracenecarboxylic acid derivatives in addition to reactions involving the aromatic system. Further research is needed to elucidate the specific heterogeneous reaction pathways of this compound.

Photophysical and Excited State Dynamics of 9 Nitromethyl Anthracene Systems

Photoinduced Electron Transfer (PET) in Nitromethylanthracene Assemblies

Currently, there is no specific research available on photoinduced electron transfer in assemblies of 9-(nitromethyl)anthracene. Studies on related systems, such as donor-acceptor molecules involving anthracene (B1667546), show that PET processes are highly dependent on the electronic coupling between the donor and acceptor moieties, their redox potentials, and the surrounding environment. researchgate.netiaea.orgnih.gov

Mechanisms of Charge Separation and Recombination

No experimental data exists in the searched literature to detail the mechanisms of charge separation and recombination for this compound. To understand these processes, future studies would need to employ techniques like transient absorption spectroscopy to identify and monitor the lifetime of charge-separated states (radical ion pairs) following photoexcitation. nih.govias.ac.in

Role of the Nitromethyl Group as an Electron Acceptor

While the nitromethyl group is known to be an electron acceptor, its efficacy in a PET process when attached to an anthracene core via a methylene (B1212753) bridge has not been quantified. The insulating nature of the -CH₂- linker would likely reduce the electronic coupling between the anthracene donor and the nitromethyl acceptor, influencing the rate and efficiency of electron transfer compared to systems with direct conjugation. scispace.com

Influence of Molecular Architecture on PET Efficiency

The influence of molecular architecture on the PET efficiency of this compound assemblies remains uninvestigated. Research on other anthracene dimers and assemblies shows that factors like the distance and relative orientation between donor and acceptor units are critical in determining the rates of charge separation and recombination. nih.govrsc.org

Excited State Deactivation Pathways

The specific pathways for excited-state deactivation of this compound are not documented. For many anthracene derivatives, deactivation occurs through a combination of fluorescence, internal conversion, intersystem crossing to the triplet state, and sometimes photochemical reactions. mdpi.com

Singlet and Triplet State Dynamics

Detailed studies on the singlet and triplet state dynamics of this compound are absent from the available literature. Characterization would require time-resolved fluorescence and phosphorescence measurements, as well as transient absorption spectroscopy to determine lifetimes, quantum yields, and energy levels of the S₁ and T₁ states. nih.govubc.canih.gov For comparison, the related compound 9-nitroanthracene (B110200) exhibits an ultrafast decay of the initially excited singlet state and efficient formation of the triplet state. nih.govresearchgate.net

Intersystem Crossing (ISC) Processes

Energy Transfer Phenomena in Anthracene Systems

Energy transfer processes in systems containing anthracene are critical to their photophysical behavior and are influenced by the surrounding medium and the presence of other molecules. In doped crystalline systems, such as anthracene-doped naphthalene (B1677914) crystals, the mechanism of energy transfer has been a subject of detailed investigation. Studies monitoring the fluorescence intensities over time have revealed that the observed energy transfer from the naphthalene host to the anthracene guest cannot be fully explained by the conventional exciton (B1674681) diffusion model typically used for molecular crystals. aps.org

The time-dependent nature of this energy transfer is, however, consistent with long-range resonance energy transfer. aps.org A notable anomaly is that the interaction strength required to fit the experimental data is significantly larger than theoretical predictions. This enhanced interaction strength appears to be a characteristic of host-sensitized energy transfer in these systems. aps.org Interestingly, when examining energy transfer from anthracene to tetracene molecules within the same naphthalene host, the process aligns well with the theory of long-range resonance interaction, using the theoretically derived interaction strength. aps.org This suggests that the anomalies are specific to the host-guest energy transfer pathway. aps.org

Another significant energy transfer mechanism involving anthracene derivatives is triplet-triplet annihilation (TTA). This process is fundamental to photon upconversion (TTA-UC), where two triplet-excited molecules interact to produce one molecule in an excited singlet state, which then emits a higher-energy photon (upconverted fluorescence). Anthracene derivatives, such as 9,10-diphenylanthracene (B110198) (DPA), are benchmark molecules (annihilators) for TTA-UC systems. chalmers.se The efficiency of TTA is highly dependent on the photophysical properties of the anthracene derivative used. chalmers.se

Structure-Photophysical Property Relationships in Nitromethylanthracenes

The photophysical properties of anthracene derivatives are profoundly influenced by the nature and position of their substituents. In the case of nitromethylanthracenes and related nitro-anthracene compounds, the nitro group plays a dominant role in dictating the excited-state deactivation pathways.

A critical structural feature of compounds like 9-nitroanthracene is the orientation of the nitro group relative to the anthracene plane. Due to steric hindrance from the hydrogen atoms at the peri positions, the nitro group is forced into a nearly perpendicular orientation. nih.gov This specific geometry is central to its unique photochemical behavior. Upon absorption of light, nitro-polycyclic aromatic hydrocarbons with perpendicular nitro groups exhibit rapid photoreactions, primarily because this orientation facilitates a nitro-to-nitrite rearrangement in the excited state. nih.gov

The relationship between the nitro-substitution and the compound's fluorescence is particularly striking. For a wide array of simple nitro-aromatic compounds, including 9-nitroanthracene, the dominant energy dissipation pathway following photoexcitation is an extremely rapid intersystem crossing (ISC) to the triplet manifold. researchgate.net Femtosecond-resolved experiments on 9-nitroanthracene have elucidated the timescale of these primary photoinduced events. Following excitation, the initially populated singlet state (S₁) undergoes an ultrafast decay. researchgate.netnih.gov This rapid population of the triplet manifold is believed to occur due to a near-isoenergetic relationship between the S₁ state and a suitable "receiver" triplet state (Tₙ), which promotes efficient transfer between the two manifolds. researchgate.netnih.gov This efficient ISC process drastically shortens the lifetime of the fluorescent excited state, leading to significant quenching of fluorescence. researchgate.net

In parallel with the formation of the phosphorescent triplet state, photoexcited 9-nitroanthracene can undergo a photochemical reaction involving the rearrangement of the nitro group and subsequent dissociation of a nitric oxide (NO•) radical. researchgate.netnih.gov This process results in the formation of an anthryloxy radical and represents a competing deactivation channel. researchgate.netnih.gov

The profound effect of the nitro group can be appreciated by comparing 9-nitroanthracene with other 9,10-disubstituted anthracenes. The introduction of different substituents can tune the photophysical properties. For example, substituting the 9 and 10 positions with phenyl groups often results in high fluorescence quantum yields. chalmers.sersc.org However, further substitution on these phenyl rings can modulate the properties; even a single para-nitro substituent on a phenyl ring can lead to the formation of excimers, which reduces the optical quantum efficiency. scirp.org Thiophene substituents at the 9 and 10 positions have been shown to decrease the fluorescence quantum yield from near unity to less than 10%. chalmers.sersc.org This highlights the sensitive dependence of the anthracene chromophore's emissive properties on its substitution pattern, with the nitroalkyl group in compounds like this compound being a powerful modulator of excited-state dynamics, favoring non-radiative decay pathways.

The table below summarizes the observed effects of different substituents on the fluorescence properties of the anthracene core, based on findings from various studies.

| Anthracene Derivative Class | Key Structural Feature | Primary Excited-State Process | Observed Fluorescence Property | Reference |

|---|---|---|---|---|

| 9-Nitroanthracenes | -NO₂ group perpendicular to anthracene plane | Ultrafast intersystem crossing (S₁ → Tₙ) | Very low fluorescence quantum yield | researchgate.netnih.gov |

| 9,10-Diphenylanthracenes | Phenyl groups at 9 and 10 positions | Singlet emission (fluorescence) | High fluorescence quantum yield (~1.0) | chalmers.se |

| 9,10-Di(thiophen-2-yl)anthracene | Thiophene groups at 9 and 10 positions | Non-radiative decay pathways enhanced | Low fluorescence quantum yield (<0.10) | chalmers.sersc.org |

| 9-Phenyl-10-(4-nitrophenyl)anthracene | Nitro-substituted phenyl group | Excimer formation | Reduced quantum efficiency | scirp.org |

Based on a comprehensive search for "this compound," there is currently no available scientific literature containing the specific computational and theoretical investigation data required to construct the requested article. Searches for this exact compound, including under its IUPAC name "anthracen-9-ylnitromethane," did not yield any published studies detailing its Density Functional Theory (DFT) ground state optimization, Frontier Molecular Orbital (FMO) analysis, Time-Dependent DFT (TD-DFT) spectra, or elucidated excited state reaction mechanisms.

The available research focuses on related but structurally distinct compounds, such as 9-nitroanthracene, 9-methyl-10-nitroanthracene, and various other anthracene derivatives. While these studies employ the requested computational methods, their findings are specific to their respective molecular structures and cannot be accurately extrapolated to this compound.

Consequently, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for the chemical compound “this compound.”

Computational and Theoretical Investigations of 9 Nitromethyl Anthracene

Mechanistic Insights from Computational Modeling

Reaction Pathway Mapping and Transition State Analysis

Influence of Solvation Models on Theoretical Predictions

Similarly, there is a lack of literature focusing on the influence of solvation models on the theoretical predictions of 9-(nitromethyl)anthracene's properties and reactivity. The choice of a solvation model is crucial in computational chemistry for accurately simulating chemical processes in solution. frontiersin.org These models, which can be either explicit (treating solvent molecules individually) or implicit (representing the solvent as a continuum), can significantly impact calculated properties such as reaction rates and equilibrium constants. frontiersin.org Studies on other anthracene (B1667546) derivatives have shown that solvent polarity can dictate reaction outcomes, for example, in Diels-Alder reactions or electron transfer processes. ic.ac.ukresearchgate.net However, without specific research on this compound, the quantitative or even qualitative effects of different solvation models on its behavior remain unknown.

Advanced Spectroscopic Characterization in Research of 9 Nitromethyl Anthracene

Time-Resolved Spectroscopy for Kinetic and Mechanistic Studies

Time-resolved spectroscopic techniques are indispensable for probing the transient species and rapid transformations that occur in 9-(nitromethyl)anthracene and related compounds upon photoexcitation. These methods allow for the direct observation of excited states and reactive intermediates, providing crucial data on their formation, decay, and subsequent chemical reactions.

Femtosecond transient absorption (fsTA) spectroscopy is a powerful tool for investigating the earliest events following light absorption. In studies of anthracene (B1667546) derivatives, fsTA reveals processes such as excited-state planarization and the formation of transient charge-separated states. For instance, in polar solvents, the emission of some 9,10-bis(phenylethynyl)anthracene dimers decays significantly within the instrument response function of time-correlated single photon counting (TCSPC), indicating extremely rapid quenching mechanisms that can be elucidated by fsTA. nih.gov These experiments can track spectral evolutions on the picosecond timescale, corresponding to conformational changes in the excited state. nih.gov

Transient absorption spectroscopy (TAS) on the nanosecond timescale is employed to observe longer-lived transient species. For example, in studies of photoinduced electron transfer (PET) involving anthracene derivatives, nanosecond laser flash photolysis can identify the formation of radical anions and cations. ias.ac.inresearchgate.net In a study of (E)-9-(4-nitrostyryl)anthracene, transient absorption spectra revealed distinct peaks corresponding to the radical anion of the anthracene derivative and the radical cation of an electron donor, N,N-diethylaniline (DEA). ias.ac.in The decay kinetics of these transient signals provide the rate constant for back electron transfer. ias.ac.inresearchgate.net

Time-resolved fluorescence spectroscopy, often using TCSPC, measures the decay of the excited singlet state. The fluorescence lifetime of an anthracene derivative can be significantly quenched in the presence of an electron donor, providing evidence for PET. For instance, the fluorescence lifetime of (E)-9-(4-nitrostyryl)anthracene was observed to decrease significantly upon the addition of DEA, indicating a diffusion-controlled luminescence quenching process. ias.ac.in

| Spectroscopic Technique | Information Obtained | Timescale | Example Application |

| Femtosecond Transient Absorption (fsTA) | Ultrafast excited-state dynamics, conformational changes, initial charge separation | Femtoseconds to picoseconds | Observing excited-state planarization in 9,10-bis(phenylethynyl)anthracene derivatives. nih.gov |

| Nanosecond Transient Absorption (TAS) | Identification of longer-lived transient species (e.g., radical ions, triplet states) | Nanoseconds to microseconds | Characterizing the radical anion of (E)-9-(4-nitrostyryl)anthracene and the radical cation of N,N-diethylaniline. ias.ac.inresearchgate.net |

| Time-Correlated Single Photon Counting (TCSPC) | Fluorescence lifetime, excited singlet state decay kinetics | Picoseconds to nanoseconds | Measuring the quenching of fluorescence of an anthracene derivative in the presence of an electron donor. ias.ac.in |

Advanced Nuclear Magnetic Resonance (NMR) Techniques in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for following the progress of chemical reactions. In the context of this compound and its analogs, NMR is essential for characterizing reaction products and understanding photochemical reaction mechanisms. For instance, the photoreaction of 9-methyl-10-nitroanthracene can be monitored directly in an NMR tube by irradiating the sample and recording spectra at various time intervals. nih.gov This allows for the identification of photoproducts, such as 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, and for the determination of the reaction kinetics by observing the disappearance of the starting material and the appearance of product signals. nih.gov The analysis of proton NMR spectra over time provides a detailed picture of the reaction progress. nih.gov

Elucidation of Reaction Intermediates and Products

Spectroscopic analysis is crucial for identifying the transient intermediates and final products in the chemical transformations of this compound and related compounds. Photochemical reactions, in particular, often proceed through a series of short-lived species that can be trapped and characterized.

In studies of the analogous compound, 9-methyl-10-nitroanthracene, light-induced reactions have been shown to proceed via a nitro-to-nitrite rearrangement. This is followed by the formation of a nitroso ketone intermediate, which can subsequently convert to the final product, anthraquinone. nih.gov The identification of these species relies on a combination of chromatographic separation and spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) is often used to separate the various components of the reaction mixture. Subsequent analysis of the isolated fractions by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy allows for definitive structural assignment. nih.gov

Mass Spectrometry (MS): MS provides critical information about the molecular weight and fragmentation pattern of the reaction components. For the intermediate product P₁, identified as 9-methyl-9-nitrosoanthracen-10-one, the mass spectrum shows a molecular ion peak (M⁺) at m/z 237, which is identical to the starting material, 9-methyl-10-nitroanthracene. However, the fragmentation pattern is distinct and characteristic of the nitroso ketone structure, lacking the typical loss of a nitro group (NO₂) seen in the parent compound. nih.gov

| m/z Value | Assigned Fragment | Interpretation |

|---|---|---|

| 237 | [M]⁺ | Molecular Ion |

| 209 | [M-CO]⁺ | Loss of a carbonyl group |

| 207 | [M-NO]⁺ | Loss of a nitroso group |

| 178 | [M-HCONO]⁺ | Complex fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the precise structure of reaction products. The purified intermediate, 9-methyl-9-nitrosoanthracen-10-one, exhibits a characteristic set of signals in the aromatic region, confirming the rearrangement on the anthracene core. The absence of the nitro group and the presence of a ketone are supported by the chemical shifts and coupling patterns of the aromatic protons. nih.gov

| Chemical Shift (ppm) | Signal Multiplicity | Assigned Protons |

|---|---|---|

| 8.25 | Multiplet | Aromatic Protons |

| 7.95 | Multiplet | Aromatic Protons |

| 7.73 | Multiplet | Aromatic Protons |

| 7.53 | Multiplet | Aromatic Protons |

The final stable product of the photochemical reaction is often identified as 9,10-anthraquinone, which is confirmed by comparing its UV, NMR, and MS spectra with those of an authentic sample. nih.gov This comprehensive approach, combining multiple spectroscopic techniques, is essential for accurately mapping the reaction pathways of complex molecules like this compound.

Solid-State NMR for Conformational and Supramolecular Analysis

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy is uniquely capable of probing the molecular conformation and supramolecular arrangement in the crystalline or amorphous solid state. For anthracene derivatives, ssNMR can reveal details about the molecular packing, intermolecular interactions, and conformational polymorphisms that are not accessible in solution. acs.orgmdpi.com

The conformation of the anthracene core and the orientation of its substituents can be significantly influenced by the crystal packing forces. mdpi.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and through-space dipolar couplings, it is possible to determine torsion angles and intermolecular distances.

For substituted anthracenes, ssNMR can be used to:

Determine Molecular Conformation: The chemical shifts in a solid-state ¹³C NMR spectrum are highly sensitive to the local electronic environment, which is determined by the molecular conformation. This allows for the differentiation between different conformers that may coexist in the solid state.

Characterize Crystal Packing: By measuring intermolecular dipolar couplings, for instance through Rotational-Echo Double-Resonance (REDOR) experiments, one can determine proximities between atoms in neighboring molecules. This provides direct insight into the supramolecular arrangement and packing motifs within the crystal lattice.

Analyze Polymorphism: Different crystalline forms (polymorphs) of the same compound will generally give rise to distinct solid-state NMR spectra due to differences in their crystal packing and molecular conformation. ssNMR is therefore a powerful tool for identifying and characterizing polymorphism.

Although specific solid-state NMR studies on this compound are not widely reported, the methodologies applied to other anthracene derivatives demonstrate the potential of this technique. acs.org Such analyses are critical for understanding the relationship between the molecular structure and the bulk properties of the material, which is of significant interest in materials science.

Applications of 9 Nitromethyl Anthracene in Advanced Chemical Research

Utilization as a Synthetic Precursor in Complex Molecule Synthesis

The dual reactivity of the anthracene (B1667546) core and the nitromethyl side chain makes 9-(nitromethyl)anthracene a valuable precursor in organic synthesis. The nitromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be reduced to form 9-(aminomethyl)anthracene, introducing a primary amine group that is crucial for building polyamides, imines, or for use in bioconjugation. Conversely, under specific conditions such as the Nef reaction, the nitromethyl group can be converted into a formyl group (an aldehyde), yielding 9-anthracenecarboxaldehyde.

Furthermore, the anthracene moiety itself is reactive. The 9 and 10 positions are particularly susceptible to electrophilic substitution and cycloaddition reactions. youtube.com For example, anthracene derivatives can undergo [4+2] Diels-Alder reactions, which have been used to synthesize endoperoxides. semanticscholar.org

A significant area of research for related nitro-anthracene compounds is their photochemical reactivity. In molecules like 9-nitroanthracene (B110200), where the nitro group is forced into a perpendicular orientation relative to the aromatic rings due to steric hindrance, light irradiation can induce a nitro-to-nitrite rearrangement. nih.gov This is followed by the breaking of the N-O bond, which can lead to the formation of a nitroso ketone, such as 9-methyl-9-nitrosoanthracen-10-one from 9-methyl-10-nitroanthracene. nih.govepa.gov This light-induced transformation offers a pathway to complex quinone-like structures. nih.govresearchgate.net

Integration into Organic Electronic Materials Research

Anthracene and its derivatives are widely studied for their applications in organic electronics due to their inherent luminescent properties and charge-transport capabilities. beilstein-journals.org They serve as fundamental building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic scintillators. chalmers.sersc.org The electronic and photophysical properties of the anthracene core can be precisely tuned by introducing substituents at the 9 and 10 positions.

The introduction of a nitromethyl group at the 9-position significantly modifies the electronic characteristics of the anthracene molecule. The electron-withdrawing nature of the nitro group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can shift the material's properties from being a p-type (hole-transporting) or balanced semiconductor to a more n-type (electron-transporting) semiconductor, which is a critical need for the development of efficient organic electronic devices. rsc.org

The substitution also impacts the photophysical properties. While unsubstituted anthracene has a fluorescence quantum yield of about 30%, this value can be dramatically altered by substituents. chalmers.se For example, attaching thiophene groups to the 9 and 10 positions has been shown to decrease the fluorescence quantum yield to less than 10%, whereas other substitutions can maintain or enhance it. chalmers.sersc.org This tunability is crucial for designing emitters for OLEDs with specific colors and efficiencies. nih.govuq.edu.au The extended π-conjugation in some derivatives leads to shorter radiative lifetimes and larger fluorescence transition dipoles, which are desirable for high-performance optoelectronic devices. nih.govresearchgate.net

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Radiative Lifetime (τ, ns) |

|---|---|---|---|---|

| 9,10-Diphenylanthracene (B110198) (DPA) | 393 | 432 | ~1.0 | ~8.0 |

| 9,10-bis(phenylethynyl)anthracene (BPEA) | 456 | 485 | ~0.9 | ~4.0 |

| Anthracene | 375 | 401 | ~0.3 | ~10-20 |

| 9-Phenyl-10-(thiophen-2-yl)anthracene | 400 | 495 | <0.1 | - |

This table presents generalized data from multiple sources to illustrate trends and should not be taken as exact values for all measurement conditions. chalmers.sersc.orgnih.gov

Molecular crystals based on anthracene derivatives are known to exhibit photomechanical effects, where light energy is converted into mechanical motion. unt.edu This phenomenon is typically driven by a [4+4] photodimerization reaction between adjacent anthracene molecules in the crystal lattice. researchgate.net Upon exposure to UV light, two anthracene molecules form a covalent dimer, causing a significant change in molecular shape and size that induces strain within the crystal, leading to macroscopic motions like bending, twisting, or jumping. unt.edu

The feasibility of this photodimerization is highly dependent on the crystal packing of the molecules, which must align the anthracene cores in a parallel orientation and within a specific distance, as dictated by Schmidt's rules. unt.edu The substituent at the 9-position, such as the nitromethyl group, plays a crucial role in directing this crystal packing. However, certain substitutions can also hinder photoreactivity. For example, methyl or phenyl substitution at the 10-position of 9-anthracene carboxylic acid was found to alter the crystal packing in a way that completely suppressed the photomechanical response. figshare.com Therefore, the specific stereoelectronic profile of the 9-(nitromethyl) group would be a determining factor in whether a crystal of this compound could function as a photoactuator.

Research into Supramolecular Chemistry and Self-Assembly

The planar, aromatic surface of the anthracene core makes it an ideal building block for supramolecular chemistry, where non-covalent interactions are used to construct larger, functional architectures.

In host-guest chemistry, a larger "host" molecule is designed to bind a smaller "guest" molecule with high specificity. Anthracene derivatives can act as guests, fitting into the cavities of host molecules like cyclodextrins, calixarenes, or coordination cages. nih.gov The binding is primarily driven by hydrophobic effects and π-π stacking interactions between the electron-rich anthracene core and complementary surfaces in the host.

A study involving 9-methylanthracene (B110197) demonstrated its ability to form stable host-guest complexes with a molecular receptor, residing within a cleft defined by two terpyridyl–palladium units. nih.gov The this compound molecule offers additional potential for specific recognition. The nitro group is a hydrogen bond acceptor and introduces a significant dipole moment, which could be exploited to achieve stronger and more directional binding with hosts that have complementary hydrogen bond donors or electrostatic fields. This allows for the design of more sophisticated molecular recognition systems.

The self-assembly of anthracene derivatives in solution or in the solid state can lead to the formation of ordered structures with unique photophysical properties. mdpi.com Depending on the intermolecular arrangement, aggregates can form that exhibit different spectral characteristics compared to the isolated molecule. For example, the formation of excimers (excited-state dimers) is common for anthracene derivatives and results in a broad, red-shifted, and structureless emission band. mdpi.com

The substituent at the 9-position is a key design element for controlling this self-assembly. It influences the balance of intermolecular forces, such as π-π stacking and van der Waals interactions, that dictate the final assembled architecture. By carefully choosing the substituent, it is possible to engineer materials with desired light-emitting properties. For instance, preventing close aggregation by attaching bulky groups can preserve the monomer's high fluorescence quantum yield in the solid state, which is important for bright OLEDs. nih.gov Conversely, promoting specific stacking arrangements can be used to create J- or H-aggregates for applications in organic solar cells or sensors. The nitromethyl group, with its polarity, could be used to encourage specific dipole-dipole interactions, leading to novel, ordered assemblies with tailored photophysical responses.

Following a comprehensive search for scientific literature, no specific information was found regarding the use of This compound in the development of probes for mechanistic studies in chemical reactions. The search yielded results for related but structurally distinct compounds, such as 9-nitroanthracene and 9-methyl-10-nitroanthracene, but no data directly pertaining to this compound in this context.

Therefore, the requested section "7.4. Development of Probes for Mechanistic Studies in Chemical Reactions" focusing solely on this compound cannot be generated at this time due to the absence of relevant research findings in the public domain.

Future Research Directions and Outlook for 9 Nitromethyl Anthracene

Emerging Synthetic Strategies for Precision Functionalization

The synthesis of 9-(nitromethyl)anthracene and its derivatives is pivotal for exploring their potential applications. While classical methods provide access to the basic scaffold, emerging strategies are geared towards more precise control over functionalization, enabling the fine-tuning of molecular properties.

One promising avenue is the adaptation of the Henry-Knoevenagel condensation reaction. The synthesis of (E)-9-(2-nitrovinyl)anthracene derivatives through the condensation of various 9-anthraldehydes with nitroalkanes has been demonstrated. nih.gov This approach could be further refined to introduce a wider range of substituents on the anthracene (B1667546) core or the nitromethyl group, thereby modulating the electronic and steric characteristics of the final molecule.

Another area of exploration involves the direct functionalization of the anthracene core. Recent advances in C-H activation and cross-coupling reactions offer powerful tools for the late-stage modification of complex molecules. nih.gov Applying these methods to a pre-formed this compound core could provide efficient routes to novel derivatives that would be challenging to synthesize through traditional multi-step sequences. For instance, palladium-catalyzed coupling reactions could be employed to introduce aryl or vinyl groups at specific positions on the anthracene ring, significantly altering the compound's conjugation and, consequently, its photophysical properties.

Furthermore, the development of one-pot procedures for the synthesis of substituted anthracenes from readily available starting materials like anthraquinones presents an attractive strategy for improving synthetic efficiency. nih.govsemanticscholar.org Such methods, if adapted for the introduction of the nitromethyl group, could streamline the production of a diverse library of this compound derivatives for systematic structure-property relationship studies.

| Synthetic Approach | Description | Potential for this compound |

| Modified Henry-Knoevenagel Condensation | Condensation of 9-anthraldehydes with nitroalkanes. | Introduction of diverse substituents on both the anthracene and nitromethyl moieties. |

| Late-Stage C-H Functionalization | Direct modification of the anthracene core. | Efficient synthesis of complex derivatives with tailored electronic properties. |

| One-Pot Syntheses from Anthraquinones | Conversion of anthraquinones to substituted anthracenes. | Streamlined and efficient production of a library of derivatives. |

Advanced Understanding of Multi-Pathway Reaction Mechanisms

The photochemistry of nitro-substituted PAHs is a rich and complex field, often involving multiple competing reaction pathways. A thorough understanding of these mechanisms is crucial for predicting and controlling the behavior of this compound in various environments.

The photochemical reactions of 9-nitroanthracene (B110200), a closely related compound, have been shown to proceed through a nitro-to-nitrite rearrangement upon photoexcitation. nih.gov This is followed by the formation of a nitroso ketone intermediate, which can then convert to anthraquinone. nih.gov The orientation of the nitro group relative to the aromatic ring plays a critical role in the reaction mechanism and rate. nih.gov For this compound, it is important to investigate whether a similar nitro-nitrite rearrangement occurs within the nitromethyl group or if alternative pathways, such as homolytic cleavage of the C-N bond, are favored.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to directly observe the formation and decay of short-lived intermediates, providing invaluable insights into the primary photochemical events. researchgate.net Such studies on this compound would help to elucidate the excited-state dynamics and identify the key intermediates involved in its photoreactions.

Furthermore, the influence of the solvent and the presence of other reactive species, such as oxygen, on the reaction pathways need to be systematically investigated. For instance, in the case of 9-nitroanthracene, the conversion of the nitroso ketone to anthraquinone appears to be independent of oxygen. nih.gov Understanding these environmental effects is essential for the rational design of applications where the photochemical stability or reactivity of this compound is a key factor.

| Mechanistic Aspect | Key Questions for this compound |

| Primary Photochemical Process | Does a nitro-to-nitrite rearrangement occur? What is the role of C-N bond cleavage? |

| Intermediate Identification | What are the structures and lifetimes of the transient species formed upon photoexcitation? |

| Environmental Effects | How do solvent polarity and the presence of oxygen influence the reaction pathways and product distribution? |

Rational Design of Photofunctional Materials Based on Nitromethylanthracenes

The strong fluorescence and rich photochemistry of the anthracene core make it an excellent building block for the design of novel photofunctional materials. rsc.orgelsevierpure.com The introduction of a nitromethyl group at the 9-position offers a handle for tuning the electronic and photophysical properties of the anthracene chromophore.

A key strategy in the design of such materials is the creation of donor-acceptor (D-A) systems. The electron-withdrawing nature of the nitro group can be exploited to generate intramolecular charge transfer (ICT) states when combined with electron-donating substituents on the anthracene ring. rsc.orgresearchgate.net The emission properties of such D-A molecules are often highly sensitive to their environment, making them suitable for applications in chemical sensing and bioimaging.

Furthermore, the ability to precisely control the molecular packing in the solid state is crucial for the development of high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net The design of this compound derivatives with specific intermolecular interactions can lead to materials with enhanced solid-state emission and charge transport properties. For example, introducing bulky substituents could prevent detrimental π-π stacking, leading to higher fluorescence quantum yields in the solid state. rsc.org

The development of materials that respond to external stimuli, such as light, is another exciting research direction. The photochemical reactivity of the nitromethyl group could be harnessed to create photochromic materials, where the absorption or emission properties can be reversibly modulated by light. rsc.org Such materials have potential applications in optical data storage and molecular switches.

| Material Design Strategy | Application |

| Donor-Acceptor Systems | Chemical sensors, bioimaging probes. |

| Control of Solid-State Packing | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Photoresponsive Moieties | Optical data storage, molecular switches. |

Integration of Experimental and Computational Methodologies for Comprehensive Insights

The synergy between experimental and computational chemistry provides a powerful approach for accelerating the discovery and development of new materials. rsc.orgasianpubs.org In the context of this compound, a combined approach can provide a deeper understanding of its structure, properties, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the ground and excited-state properties of this compound and its derivatives. mdpi.comnih.gov These calculations can provide insights into the molecular geometry, electronic structure, and absorption and emission spectra, guiding the rational design of new molecules with desired photophysical properties. researchgate.netmdpi.com For example, computational screening of a virtual library of derivatives can help to identify promising candidates for synthesis and experimental characterization.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments. This can provide valuable information on how the molecule behaves in solution or in the solid state, which is crucial for understanding its macroscopic properties.

The integration of experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and time-resolved spectroscopy with computational models allows for a more complete and accurate picture of the system under investigation. rsc.orgmdpi.com For instance, experimental spectroscopic data can be used to benchmark and refine computational models, leading to more reliable predictions. This iterative feedback loop between experiment and theory is essential for advancing our understanding of this compound and unlocking its full potential in the development of new technologies.

| Computational Method | Information Gained | Synergy with Experiment |

| DFT/TD-DFT | Molecular structure, electronic properties, absorption/emission spectra. | Guiding synthetic targets and interpreting spectroscopic data. |

| Molecular Dynamics | Conformational dynamics, intermolecular interactions, solvent effects. | Understanding solid-state packing and solution-phase behavior. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.